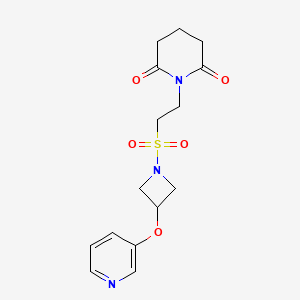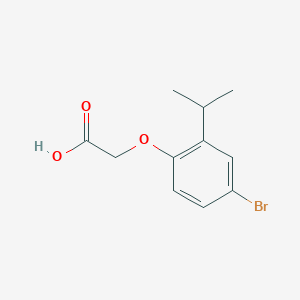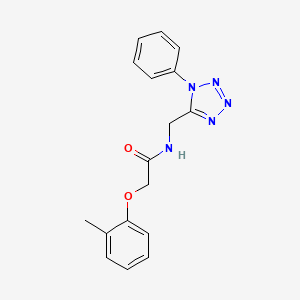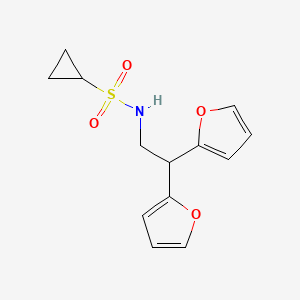![molecular formula C19H10ClF3N2O B2491609 4-(4-Chlorophenyl)-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile CAS No. 478261-47-1](/img/structure/B2491609.png)
4-(4-Chlorophenyl)-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of nicotinonitrile derivatives, including compounds similar to 4-(4-Chlorophenyl)-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile, typically involves multistep reactions that start from basic aromatic compounds. For instance, derivatives have been synthesized through reactions involving acetophenones, arylaldehydes, arylthiols, and malononitrile in aqueous micellar media, demonstrating the versatility of synthetic routes for such compounds (Heravi & Soufi, 2015).
Molecular Structure Analysis
The molecular structure of nicotinonitrile derivatives is characterized by a central pyridine ring, often substituted with various functional groups that impart distinct chemical properties. For example, the asymmetric unit of a related nicotinonitrile derivative contained two non-planar independent molecules, where the central pyridine ring formed specific dihedral angles with adjacent phenyl rings, indicating a complex three-dimensional structure (Chantrapromma et al., 2009).
Chemical Reactions and Properties
Nicotinonitrile derivatives undergo various chemical reactions, including cyclization, addition, and substitution reactions, which can significantly alter their chemical properties. For example, the synthesis of 4-(4-Chlorophenyl)-3-cyano-6-(thien-2-yl)-1H-pyridin-2-one involved reactions with ethyl cyanoacetate and 4-chlorobenzaldehyde, showcasing the compound's reactivity and potential for generating diverse derivatives (El‐Sayed et al., 2011).
Physical Properties Analysis
The physical properties of nicotinonitrile derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. For instance, the crystal structure analysis of a related derivative revealed weak intramolecular interactions and a supramolecular three-dimensional network, indicative of the compound's solid-state characteristics (Chantrapromma et al., 2009).
Aplicaciones Científicas De Investigación
Antimicrobial Applications
4-(4-Chlorophenyl)-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile and its derivatives have been extensively studied for their antimicrobial properties. Compounds structurally similar to 4-(4-Chlorophenyl)-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, a study by (Guna et al., 2015) synthesized derivatives of this compound and tested them for their antimicrobial activity, finding promising results. The structural integrity and biological activity of these compounds were confirmed using various spectral and analytical techniques.
Moreover, (Sah et al., 2014) explored the antimicrobial potential of formazans derived from the Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, showcasing moderate antimicrobial activity against pathogenic strains such as E. coli, Salmonella typhi, Aspergillus niger, Penicillium species, and Candida albicans.
Application in Material Science
The compound's derivatives have also been applied in material science. A study by (Zaiton et al., 2018) synthesized new biocidal compounds using 4-(2-chlorophenyl)-2-hydroxy-6-(4-hydroxyphenyl) nicotinonitrile and evaluated their potential as antimicrobial agents for the plastic industry. The study observed the effects of these compounds on the mechanical and electrical properties of materials like LDPE, HDPE, and polystyrene, in addition to their antimicrobial properties.
Crystal Structure Analysis
The crystal structure and synthesis processes of compounds related to 4-(4-Chlorophenyl)-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile have also been a focal point of research. (Yang et al., 2011) provided detailed insights into the crystal structure of a novel cyanopyridine, synthesized through multi-component reactions, including 4-(4-Chlorophenyl)-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile. The study highlighted the significance of intermolecular hydrogen bonds in stabilizing the crystal structure.
Mecanismo De Acción
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-2-oxo-6-[4-(trifluoromethyl)phenyl]-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF3N2O/c20-14-7-3-11(4-8-14)15-9-17(25-18(26)16(15)10-24)12-1-5-13(6-2-12)19(21,22)23/h1-9H,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDWPHKWAUXEFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-dimethyl-4-[2-(phenylsulfonyl)acetyl]phenyl N,N-dimethylcarbamate](/img/structure/B2491526.png)
![{[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]methyl}amine](/img/structure/B2491531.png)
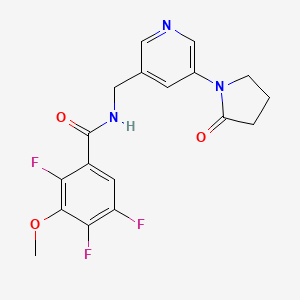
![2-[[1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2491536.png)
![3,4-dimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2491537.png)
![N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491538.png)
